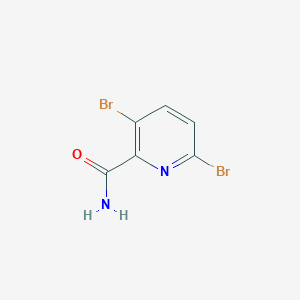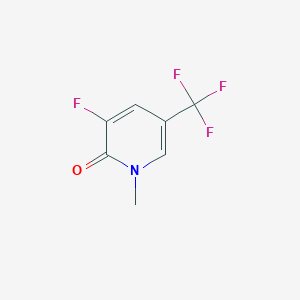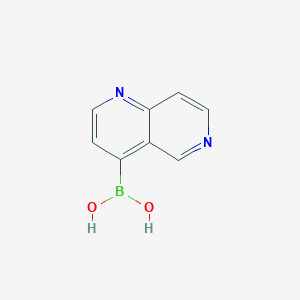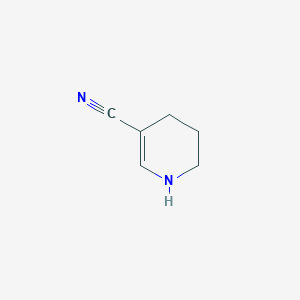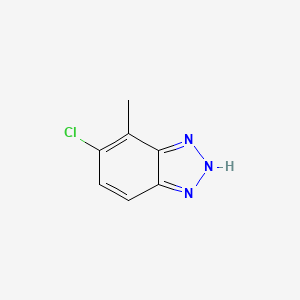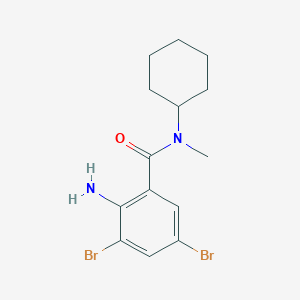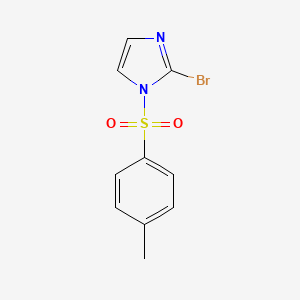
2-Bromo-1-tosyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-tosyl-1H-imidazole is a heterocyclic compound that features a bromine atom and a tosyl group attached to an imidazole ring. Imidazoles are a significant class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of the bromine atom and the tosyl group in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-tosyl-1H-imidazole typically involves the bromination of 1-tosyl-1H-imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the imidazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-1-tosyl-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted imidazole derivatives.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with aryl or vinyl partners.
Reduction: The tosyl group can be removed under reductive conditions using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as toluene or DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
- Substituted imidazole derivatives with various functional groups.
- Biaryl compounds from cross-coupling reactions.
- Deprotected imidazole derivatives from reduction reactions.
Applications De Recherche Scientifique
2-Bromo-1-tosyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is a key building block in the synthesis of potential drug candidates, particularly those targeting infectious diseases and cancer.
Industry: The compound is employed in the production of advanced materials, including polymers and dyes, due to its ability to introduce functional groups into molecular frameworks.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-tosyl-1H-imidazole is primarily determined by its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions, while the tosyl group can be removed under reductive conditions to yield the parent imidazole. These properties enable the compound to modify molecular structures and introduce new functional groups, making it a valuable tool in organic synthesis.
Comparaison Avec Des Composés Similaires
2-Bromo-1-methyl-1H-imidazole: Similar in structure but with a methyl group instead of a tosyl group, leading to different reactivity and applications.
1-Tosyl-1H-imidazole: Lacks the bromine atom, making it less versatile in nucleophilic substitution and cross-coupling reactions.
2-Chloro-1-tosyl-1H-imidazole: Contains a chlorine atom instead of bromine, which may result in different reactivity and selectivity in chemical reactions.
Uniqueness: 2-Bromo-1-tosyl-1H-imidazole is unique due to the presence of both the bromine atom and the tosyl group, which confer distinct reactivity patterns. The bromine atom allows for efficient nucleophilic substitution and cross-coupling reactions, while the tosyl group provides a handle for further functionalization or removal under reductive conditions. This combination of features makes it a highly valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
2-bromo-1-(4-methylphenyl)sulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2S/c1-8-2-4-9(5-3-8)16(14,15)13-7-6-12-10(13)11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIANRDPKDXBQGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


